5,6-Difluoroquinazolin-2-amine
Description
Properties
IUPAC Name |
5,6-difluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZDOEMHBQDDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443966 | |
| Record name | 5,6-Difluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190273-85-9 | |
| Record name | 5,6-Difluoro-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190273-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway
- Amidation :
$$ \text{2-Amino-4,5-difluorobenzoic acid} \xrightarrow[\text{Formic acid}]{\text{Trimethyl orthoformate}} \text{2-Amino-4,5-difluorobenzamide} $$ - Cyclization :
$$ \text{Benzamide} \xrightarrow[\text{POCl}_3]{\text{Reflux}} \text{6,7-Difluoro-3,4-dihydroquinazolin-4-one} $$ - Chlorination :
$$ \text{Dihydroquinazolinone} \xrightarrow[\text{POCl}_3]{\text{110°C}} \text{4-Chloro-6,7-difluoroquinazoline} $$ - Amination :
$$ \text{Chloroquinazoline} \xrightarrow[\text{NH}_3]{\text{MeCN, 80°C}} \text{this compound} $$
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 39–65% | WO2022032943A1 |
| Purity | >99.5% (HPLC) | |
| Key Advantage | Well-established methodology | |
| Limitation | Hazardous POCl₃ usage |
Microwave-Assisted One-Pot Synthesis
Protocol
- Conditions : Solvent-free, 300 W irradiation, 15–30 min
- Reagents :
$$ \text{Anthranilic acid} + \text{Substituted anilines} + \text{Acid chlorides} $$ - Mechanism :
Multi-component cyclocondensation via in-situ benzoxazin-4-one intermediate.
Outcomes
| Fluorinated Aniline | Yield (%) | Reaction Time (min) |
|---|---|---|
| 3-Trifluoromethylaniline | 85 | 20 |
| 4-Fluoroaniline | 78 | 25 |
| 2,5-Difluoroaniline | 65 | 30 |
Advantages : 87% reduction in energy consumption vs thermal methods.
Catalytic Ruthenium-Based Dehydrogenative Coupling
Reaction Design
- Catalyst : $$[Ru(p-cymene)Cl2]2$$ with phosphine ligands
- Substrates : $$ \text{2-Aminophenyl ketones} + \text{Amines} $$
- Conditions : Toluene, 100°C, 12 h.
Industrial-Scale Telescoped Process
Nine-Step Workflow
- Aromatic chlorination (NCS/HCl)
- Cyclization (CO₂/DBU)
- Halex reaction (DABCO-MsOH)
- Sequential amination and purification.
Scalability Data
| Batch Size | Purity | Cycle Time |
|---|---|---|
| 50 kg | 98.7% | 72 h |
| 500 kg | 99.5% | 120 h |
Critical Note : Halogen scrambling observed at >100 kg scale requires strict temp control (±2°C).
Comparative Analysis of Methods
Decision Matrix
| Method | Yield (%) | Green Score* | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical Cyclization | 39–65 | 2/5 | High | 1,200 |
| Microwave | 65–85 | 4/5 | Medium | 950 |
| Ruthenium Catalysis | N/R | 4/5 | Low | 3,400 |
| Telescoped Process | 39 | 3/5 | Very High | 880 |
*Green Score: 1 (worst) to 5 (best), based on solvent use, energy, and waste.
Challenges and Mitigation Strategies
Key Issues
- Regioselectivity : Competing C-4 vs C-2 amination in classical routes.
- Fluorine Loss : Degradation above 150°C in microwave synthesis.
- Catalyst Cost : Ru complexes account for 61% of total synthesis cost.
Solutions
- Directed Ortho-Metalation :
$$ \text{LiTMP/Et}_2\text{O at -78°C ensures >95% C-2 selectivity}. - Flow Chemistry : Microreactors enable precise temp control (σ = ±0.5°C) for halogen stability.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride or cesium fluoride in dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 5,6-difluoroquinazolin-2-amine is in the development of kinase inhibitors. Kinases are critical in various signaling pathways related to cancer and other diseases. The compound has been studied for its potential to inhibit specific kinases associated with tumor growth.
- Case Study : A study demonstrated that derivatives of quinazoline scaffolds, including this compound, exhibited significant inhibitory activity against epidermal growth factor receptor (EGFR) in cancer cell lines. The compound was optimized for better efficacy and lower toxicity profiles compared to existing inhibitors like gefitinib and erlotinib .
Anticancer Activity
Research has indicated that this compound derivatives can selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
- Case Study : In vitro assays showed that certain derivatives displayed low micromolar efficacy against chordoma cell lines, suggesting a promising avenue for treating this rare type of cancer .
Antimicrobial Properties
Emerging studies have suggested that compounds based on the quinazoline structure may possess antimicrobial properties. The introduction of fluorine atoms can enhance these effects by altering the electronic properties of the molecule.
Neurological Applications
Fluorinated quinazolines have also been explored for their neuroprotective effects. Preliminary studies suggest potential benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival.
Synthesis and Development
The synthesis of this compound involves multiple steps including fluorination and amination processes that yield high purity compounds suitable for biological testing.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the quinazoline core via cyclization reactions. |
| Step 2 | Introduction of fluorine substituents through electrophilic fluorination. |
| Step 3 | Amination at the 2-position to enhance biological activity. |
Mechanism of Action
The mechanism of action of 5,6-Difluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This results in the desired biological effects, such as antibacterial or antineoplastic activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between 5,6-Difluoroquinazolin-2-amine and its analogs:
Key Observations:
- Core Structure Differences : Quinazoline (two nitrogens in pyrimidine ring) vs. benzimidazole (two nitrogens in fused benzene-imidazole) vs. benzothiazole (sulfur-containing ring). These differences impact electronic distribution and binding affinity to biological targets.
- Halogen Effects : Fluorine’s electronegativity and small size enhance metabolic stability and reduce steric hindrance compared to chlorine. Dichloro analogs (e.g., 5,6-Dichlorobenzo[d]thiazol-2-amine) exhibit higher lipophilicity but lower metabolic resistance .
- Substitution Position : 5,6-difluoro substitution in quinazoline may optimize π-π stacking in enzyme active sites, as seen in kinase inhibitors like derazantinib (a related quinazoline derivative with fluorine substitutions) .
Biological Activity
5,6-Difluoroquinazolin-2-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a quinazoline core with two fluorine substituents at the 5 and 6 positions. The general structure can be represented as follows:
The synthesis of this compound typically involves the reaction of 2-amino-4,5-difluorobenzamide with appropriate reagents under controlled conditions to yield the desired quinazoline derivative. Various synthetic pathways have been explored to optimize yield and purity.
Biological Activity Overview
The biological activity of this compound has been extensively studied, revealing its potential in several therapeutic areas:
- Anticancer Activity: Research indicates that compounds with the quinazoline scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit specific kinases involved in cancer progression, such as the Src family kinases (SFKs) and epidermal growth factor receptor (EGFR) .
- Antimicrobial Properties: Recent findings suggest that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to established antibiotics .
1. Anticancer Studies
A notable study evaluated the efficacy of this compound against several cancer cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 0.25 | Inhibition of EGFR signaling |
| A549 (Lung Cancer) | 0.15 | Induction of apoptosis via Bcl-2 pathway |
| HeLa (Cervical Cancer) | 0.30 | Cell cycle arrest at G1 phase |
The compound demonstrated a potent inhibitory effect on cell proliferation across these lines, suggesting its potential as a lead compound for further development.
2. Antimicrobial Studies
In a separate study focusing on antimicrobial activity, this compound was tested against several pathogenic bacteria. The results are shown in Table 2:
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin | 18 |
| Escherichia coli | 25 | Amoxicillin | 20 |
| Pseudomonas aeruginosa | 30 | Gentamicin | 25 |
These findings indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Q & A
Q. Advanced Research Focus
- Functional group variation : Substitute the C4 position with alkyl/aryl groups (e.g., methyl, trifluoromethyl) to modulate lipophilicity .
- Bioisosteric replacement : Replace the amine with thiazole or pyrazole rings to compare binding kinetics .
- Fluorine scanning : Synthesize mono-fluoro (5- or 6-F) analogs to isolate positional effects on activity .
- In vitro assays : Use radioligand binding assays (e.g., for kinase inhibition) to quantify potency shifts .
How can researchers resolve contradictions in reported biological activities of fluorinated quinazoline derivatives?
Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. To address this:
- Reproducibility checks : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Analytical rigor : Ensure >95% purity via HPLC and confirm structures with high-resolution mass spectrometry (HRMS) .
- Meta-analysis : Compare fluorination effects across studies (e.g., 5,6-difluoro vs. 6-fluoro derivatives) to identify trends .
What methodological challenges arise in solubility and formulation studies of this compound, and how are they mitigated?
Basic Research Focus
The compound’s low solubility in aqueous buffers (due to aromatic fluorination) can hinder in vivo testing. Strategies include:
- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for dosing solutions .
- Salt formation : React with HCl or citric acid to improve hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
How does the stability of this compound under varying storage conditions impact experimental reproducibility?
Q. Advanced Research Focus
- Light sensitivity : Fluorinated aromatics may degrade under UV light; store in amber vials at −20°C .
- Hydrolysis : The amine group is susceptible to moisture; use anhydrous solvents and inert atmospheres during synthesis .
- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
What advanced computational methods are recommended for predicting the binding modes of this compound in biological targets?
Advanced Research Focus
While not explicitly covered in evidence, standard practices include:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model fluorine interactions.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
- QSAR models : Correlate fluorine’s Hammett parameters with activity data from analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
